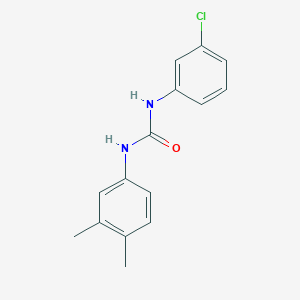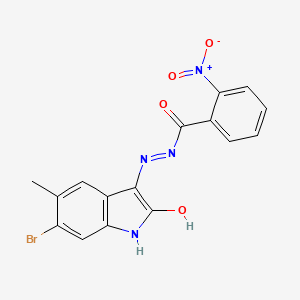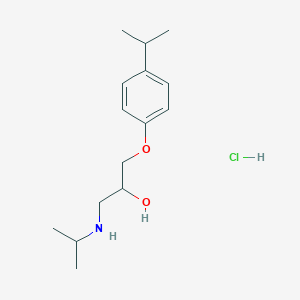![molecular formula C25H31NO B3829026 1-[(E)-{[(3,5,7-Trimethyladamantan-1-YL)methyl]imino}methyl]naphthalen-2-OL](/img/structure/B3829026.png)
1-[(E)-{[(3,5,7-Trimethyladamantan-1-YL)methyl]imino}methyl]naphthalen-2-OL
描述
1-[(E)-{[(3,5,7-Trimethyladamantan-1-YL)methyl]imino}methyl]naphthalen-2-OL is a complex organic compound with a molecular formula of C25H31NO. It is characterized by the presence of a naphthol group and a trimethyladamantane moiety, which contribute to its unique chemical properties .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(E)-{[(3,5,7-Trimethyladamantan-1-YL)methyl]imino}methyl]naphthalen-2-OL typically involves a multi-step process. One common method is the one-pot multicomponent reaction, where aromatic aldehydes, amines, and naphthalen-2-ol are reacted in the presence of a catalyst such as silica sulfuric acid (SSA). The reaction is carried out in glycerol at temperatures ranging from 70-80°C .
Industrial Production Methods
Industrial production of this compound may involve scaling up the one-pot synthesis method. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. The choice of solvents, catalysts, and reaction parameters are critical for large-scale production.
化学反应分析
Types of Reactions
1-[(E)-{[(3,5,7-Trimethyladamantan-1-YL)methyl]imino}methyl]naphthalen-2-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce amines.
科学研究应用
1-[(E)-{[(3,5,7-Trimethyladamantan-1-YL)methyl]imino}methyl]naphthalen-2-OL has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including antioxidant and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials and chemical intermediates.
作用机制
The mechanism of action of 1-[(E)-{[(3,5,7-Trimethyladamantan-1-YL)methyl]imino}methyl]naphthalen-2-OL involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with cellular receptors, leading to various biological effects. Molecular docking studies have shown its potential to bind with drug targets, suggesting pathways for its antimicrobial and antioxidant activities .
相似化合物的比较
Similar Compounds
1-[(E)-{[(4,6-Dimethylpyrimidin-2-yl)imino]methyl}naphthalen-2-OL: Similar structure with a pyrimidine moiety.
1-[(E)-{[(5-Methyl-1,3-thiazol-2-yl)amino]methyl}naphthalen-2-OL: Contains a thiazole group.
Uniqueness
1-[(E)-{[(3,5,7-Trimethyladamantan-1-YL)methyl]imino}methyl]naphthalen-2-OL is unique due to the presence of the trimethyladamantane moiety, which imparts distinct steric and electronic properties
属性
IUPAC Name |
1-[(3,5,7-trimethyl-1-adamantyl)methyliminomethyl]naphthalen-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO/c1-22-11-23(2)13-24(3,12-22)16-25(14-22,15-23)17-26-10-20-19-7-5-4-6-18(19)8-9-21(20)27/h4-10,27H,11-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOXJRBVBYBJMLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CC3(CC(C1)(CC(C2)(C3)CN=CC4=C(C=CC5=CC=CC=C54)O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2,2-diphenylcyclopropyl)carbonyl]-N-phenylhydrazinecarboxamide](/img/structure/B3828972.png)
![2-nitro-N'-[(2-phenylcyclopropyl)carbonyl]benzohydrazide](/img/structure/B3828984.png)
![N-[4-(acetylamino)phenyl]-2-phenylcyclopropanecarboxamide](/img/structure/B3828988.png)
![4-phenyl-N-[(Z)-4-phenylbutan-2-ylideneamino]benzamide](/img/structure/B3828989.png)
![1-isobutyl-N-methyl-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B3828997.png)
![4-methyl-N-[2,2,2-trichloro-1-(1-piperidinyl)ethyl]benzamide](/img/structure/B3829000.png)
![2-chloro-N-[2,2,2-trichloro-1-(dimethylamino)ethyl]benzamide](/img/structure/B3829007.png)
![N-[2-(1,3-benzothiazol-2-yl)-5-nitrophenyl]-2-bromobenzamide](/img/structure/B3829015.png)
![N-(1-ethyl-2-oxobenzo[cd]indol-6-yl)-2,2-diphenylacetamide](/img/structure/B3829020.png)

![2,4,6-trimethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3829042.png)
